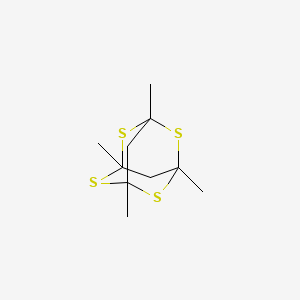
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane is a unique organosulfur compound with the molecular formula C₁₀H₁₆S₄. It is characterized by its adamantane-like structure, where sulfur atoms replace some of the carbon atoms in the framework. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane can be synthesized through several methods. One common approach involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur or sulfur-containing reagents under specific conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the incorporation of sulfur atoms into the adamantane framework.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it a potential ligand for metal complexes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane: Similar in structure but with different substituents.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Contains oxygen and phosphorus atoms instead of sulfur.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Contains silicon atoms and vinyl groups.
Uniqueness
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane is unique due to its high sulfur content and adamantane-like structure, which imparts stability and distinctive chemical reactivity
Propriétés
Numéro CAS |
7000-79-5 |
|---|---|
Formule moléculaire |
C10H16S4 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
1,3,5,7-tetramethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16S4/c1-7-5-8(2)13-9(3,11-7)6-10(4,12-7)14-8/h5-6H2,1-4H3 |
Clé InChI |
HUWTULKGEASRFA-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3(SC(S1)(CC(S2)(S3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Bromophenyl)-4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013790.png)
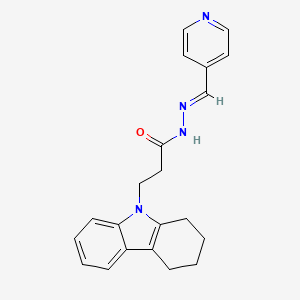
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12013796.png)
![ethyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013802.png)
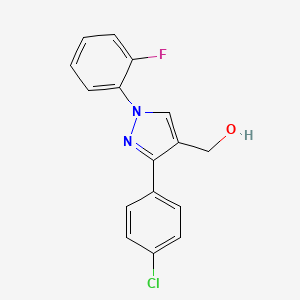

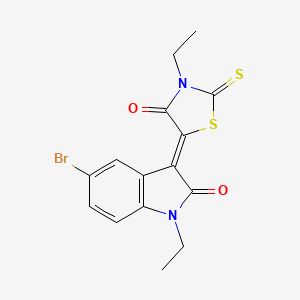
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12013840.png)



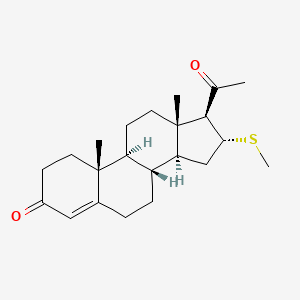
![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
